molecular formula C7H3BrClFO B7968665 3-Bromo-4-chloro-5-fluorobenzaldehyde

3-Bromo-4-chloro-5-fluorobenzaldehyde

Cat. No.: B7968665
M. Wt: 237.45 g/mol
InChI Key: VQUZMIKONQATAB-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is used as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-fluorobenzaldehyde typically involves the halogenation of 4-fluorobenzaldehyde. One common method includes dissolving 4-fluorobenzaldehyde in a solvent such as dichloromethane, followed by the addition of bromine and chlorine under controlled temperature conditions. The reaction mixture is then stirred for a specific period, and the product is isolated by removing the solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using organoboron reagents.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol

Major Products Formed

Scientific Research Applications

3-Bromo-4-chloro-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-5-fluorobenzaldehyde is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. This compound’s unique structure allows for selective interactions in chemical reactions and biological systems, making it valuable for various applications .

Properties

IUPAC Name

3-bromo-4-chloro-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUZMIKONQATAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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